molecular formula C7H13ClO3 B8009062 Propanoic acid, 2-chloro-, 2-ethoxyethyl ester CAS No. 70009-96-0

Propanoic acid, 2-chloro-, 2-ethoxyethyl ester

Cat. No.: B8009062
CAS No.: 70009-96-0
M. Wt: 180.63 g/mol
InChI Key: OPWVAHVZIOIFQE-UHFFFAOYSA-N
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Description

Propanoic acid, 2-chloro-, 2-ethoxyethyl ester is an organic compound with the molecular formula C7H13ClO3 It is an ester derivative of propanoic acid, where the hydrogen atom in the carboxyl group is replaced by a 2-ethoxyethyl group, and the alpha position of the propanoic acid is substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification Reaction: : The most common method for synthesizing propanoic acid, 2-chloro-, 2-ethoxyethyl ester involves the esterification of 2-chloropropanoic acid with 2-ethoxyethanol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

  • Industrial Production Methods: : On an industrial scale, the synthesis of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acidic ion-exchange resins as catalysts. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chlorine atom in propanoic acid, 2-chloro-, 2-ethoxyethyl ester can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide, which can replace the chlorine atom with a hydroxyl group, forming 2-ethoxyethyl propanoate.

  • Hydrolysis: : The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2-chloropropanoic acid and 2-ethoxyethanol. Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxyethyl group. Common oxidizing agents include potassium permanganate or chromium trioxide, which can convert the ethoxyethyl group to a carboxylic acid group.

Major Products Formed

    2-Ethoxyethyl propanoate: Formed through nucleophilic substitution reactions.

    2-Chloropropanoic acid and 2-ethoxyethanol: Formed through hydrolysis reactions.

    Carboxylic acid derivatives: Formed through oxidation reactions.

Scientific Research Applications

Chemistry

In chemistry, propanoic acid, 2-chloro-, 2-ethoxyethyl ester is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of more complex molecules.

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of ester derivatives on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of ester-containing drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, solvents, and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which propanoic acid, 2-chloro-, 2-ethoxyethyl ester exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of the corresponding acid and alcohol. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or hydrolyzing agent.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloropropanoate: Similar in structure but with an ethyl group instead of a 2-ethoxyethyl group.

    Methyl 2-chloropropanoate: Similar in structure but with a methyl group instead of a 2-ethoxyethyl group.

    2-Chloropropanoic acid: The parent acid without the ester group.

Uniqueness

Propanoic acid, 2-chloro-, 2-ethoxyethyl ester is unique due to the presence of both a chlorine atom and a 2-ethoxyethyl group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific solubility characteristics. These properties differentiate it from other similar compounds and make it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-ethoxyethyl 2-chloropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3/c1-3-10-4-5-11-7(9)6(2)8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWVAHVZIOIFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475857
Record name Propanoic acid, 2-chloro-, 2-ethoxyethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70009-96-0
Record name Propanoic acid, 2-chloro-, 2-ethoxyethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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